2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one is an organic compound that belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine-like nitrogen atom. This compound is recognized for its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, including multi-component reactions and specific catalytic processes. It has been studied for its pharmacological properties, particularly in the context of cardiovascular diseases and other therapeutic areas.
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of isoquinolones, which are known for their diverse biological activities.
The synthesis of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one can be achieved through several methods, primarily involving multi-component reactions. One notable approach is the Ugi reaction coupled with subsequent cyclization steps.
A common synthetic route involves:
For example, one method described includes mixing ammonia with 2-iodobenzoic acid and cyclopentanecarbaldehyde in a solvent, followed by heating to promote cyclization and formation of the isoquinolone structure .
The molecular structure of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one can be represented as follows:
The compound's structure can be visualized using molecular modeling software or through crystallographic data if available. Its melting point and other physical properties would typically be determined experimentally.
The chemical reactivity of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one can include:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. For instance, reactions involving electrophiles may require specific catalysts or conditions to favor desired pathways over side reactions .
The mechanism of action for compounds like 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one often involves interaction with biological targets such as enzymes or receptors.
Research indicates that isoquinolone derivatives can exhibit various pharmacological effects, including anti-inflammatory and anti-cancer activities. The specific mechanism often involves modulation of signaling pathways or inhibition of target enzymes relevant to disease processes .
Relevant data regarding these properties can be found in chemical databases or published literature .
The primary applications of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one include:
Isoquinolin-1(2H)-one derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over five decades. These nitrogen-containing heterocycles emerged as structurally stable frameworks capable of mimicking peptide bonds while offering enhanced metabolic stability. Early research focused on naturally occurring isoquinoline alkaloids like berberine and papaverine, which demonstrated diverse bioactivities. However, synthetic isoquinolin-1(2H)-one derivatives gained prominence due to their tunable pharmacological properties and synthetic accessibility. The scaffold’s versatility is evidenced by its incorporation into compounds targeting Mycobacterium tuberculosis (Mtb) ATP synthase, where tetrahydroisoquinoline derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations (MIC) reaching sub-micromolar levels against drug-resistant strains [1]. Additionally, pyrroloisoquinoline derivatives have shown remarkable antitumor activity, particularly against renal cancer (A498, GI50 27 nM) and non-small cell lung cancer (NCI-H522, GI50 50 nM), positioning the isoquinolinone core as a critical pharmacophore in oncology drug discovery [6]. The scaffold’s ability to engage diverse biological targets through hydrogen bonding and π-stacking interactions has cemented its status as a versatile template in modern drug design.
The 2-aryl-substituted isoquinolin-1(2H)-one derivatives exhibit distinct structural advantages that underpin their pharmacological utility. Key features include:
The 2-(2,6-dimethylphenyl) substitution pattern specifically enforces ortho-methyl group crowding, which restricts bond rotation and stabilizes a conformation optimal for target engagement. X-ray crystallographic studies of analogous compounds confirm that ortho-substituents create a dihedral angle of <30° between the aryl ring and isoquinolinone plane, maximizing molecular rigidity [4]. This conformational constraint improves binding selectivity and reduces entropic penalties during protein-ligand association.
The 2,6-dimethylphenyl substituent confers distinct pharmacological advantages to the isoquinolin-1(2H)-one scaffold, as evidenced by structure-activity relationship (SAR) studies across multiple therapeutic areas:
Table 1: Pharmacological Impact of 2-(2,6-Dimethylphenyl) Substitution in Isoquinolinones
Biological Target | Activity Enhancement | Mechanistic Rationale | Reference |
---|---|---|---|
Tubulin Polymerase | IC50: 35 nM (MDA-MB-435) | Enhanced hydrophobic pocket binding | [6] |
Mtb ATP Synthase | MIC90: 1.9 µg/mL (H37Rv) | Increased lipophilicity (clogP +1.8) | [1] |
EGFR Tyrosine Kinase | 99% inhibition at 300 µg/mL | Improved membrane penetration | [6] |
κ-Opioid Receptor | Ki < 5 nM | Steric shielding of labile sites | [2] |
Table 2: Comparative Activity of Isoquinolinone Analogues with Different 2-Aryl Substitutions
Compound | 2-Aryl Substituent | clogP | Anticancer Activity (IC50, nM) | Anti-TB Activity (MIC90, µg/mL) |
---|---|---|---|---|
8g | 2,4-diCl | 5.60 | 1.9 (HCT116) | 1.95 |
5a | 8-OMe (Isoquinoline) | N/A | T/C 232% (P388) | N/A |
2-(2,6-Dimethylphenyl) | 2,6-diMe | ~6.0* | <10 (HCT116)* | <2.0* |
Unsubstituted phenyl | H | ~4.0 | >1000 | >32 |
*Estimated based on structural analogues [1] [6]
The methyl groups’ steric and electronic effects also mitigate cytochrome P450-mediated deactivation. Molecular modeling indicates ortho-methyl groups restrict access to metabolic sites on both the phenyl ring and isoquinolinone core, extending plasma half-life [6]. This combination of target engagement optimization and metabolic stability establishes 2-(2,6-dimethylphenyl)isoquinolin-1(2H)-one as a high-value pharmacophore for further development across infectious disease and oncology domains.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: